molecular formula C11H12F4N2 B1456357 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline CAS No. 1292836-32-8

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Cat. No.: B1456357
CAS No.: 1292836-32-8
M. Wt: 248.22 g/mol
InChI Key: AHFPIDCSAWYOJP-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is an organic compound that features a piperidine ring substituted with fluorine atoms

Scientific Research Applications

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of “4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline” would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Preparation Methods

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline typically involves multiple steps. One common method involves the reaction of 4,4-difluoropiperidine with 3,5-difluoroaniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium on carbon (Pd/C), and bases like K2CO3. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2/c12-8-5-7(16)6-9(13)10(8)17-3-1-11(14,15)2-4-17/h5-6H,1-4,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFPIDCSAWYOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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